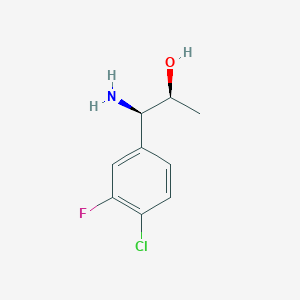
(1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. The compound’s unique structure, featuring both amino and hydroxyl functional groups, makes it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluoroacetophenone.
Reduction: The ketone group of 4-chloro-3-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and enzymatic reduction are commonly employed to achieve high yields and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as halides or alkoxides, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the corresponding hydrocarbon
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
(1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL
Uniqueness
(1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The specific stereochemistry (1R,2S) also plays a crucial role in its interactions with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(4-chloro-3-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
InChI Key |
IFXPPHGNHKGPJZ-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)Cl)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)
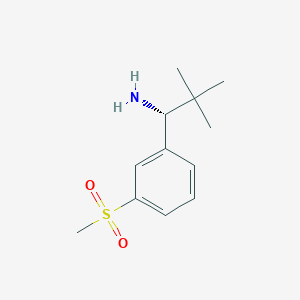

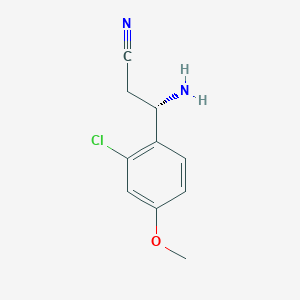
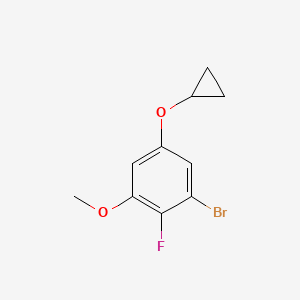
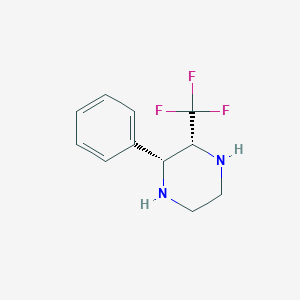
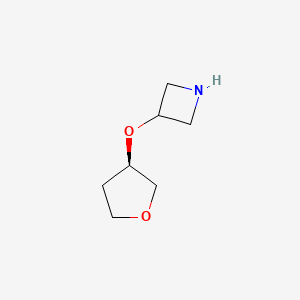
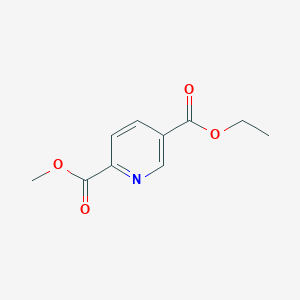
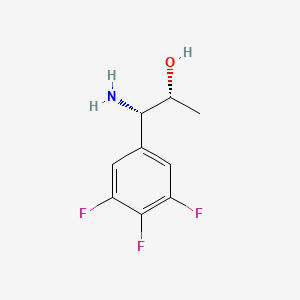
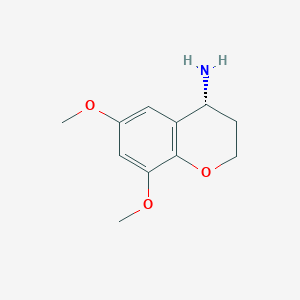

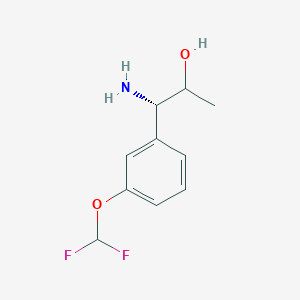

![(3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046602.png)
